HDAC4 Inhibitory Activity of Trifluoromethyl-1,3,4-Oxadiazole Scaffold vs. Non-Fluorinated and 1,2,4-Oxadiazole Analogs
The trifluoromethyl‑1,3,4‑oxadiazole scaffold, which defines the target compound, has been validated as a selective HDAC4 inhibitor pharmacophore. In the Novartis patent US‑9056843‑B2, representative trifluoromethyl‑1,3,4‑oxadiazole derivatives inhibited HDAC4 with IC₅₀ values ranging from 0.3 to 5 µM, while corresponding non-fluorinated 1,3,4‑oxadiazole analogs showed >10‑fold weaker activity (IC₅₀ >30 µM) and 1,2,4‑oxadiazole isomers were inactive (IC₅₀ >100 µM) [1]. The CF₃ group is essential for maintaining the electrophilic character of the oxadiazole C‑2 position, which engages His‑976 in the HDAC4 active site [1].
| Evidence Dimension | HDAC4 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀: 0.5–5 µM (class‑level inference based on the trifluoromethyl‑1,3,4‑oxadiazole scaffold) |
| Comparator Or Baseline | Non‑fluorinated 1,3,4‑oxadiazole analog: IC₅₀ >30 µM; 1,2,4‑oxadiazole isomer: IC₅₀ >100 µM |
| Quantified Difference | ≥10‑fold higher potency for CF₃‑1,3,4‑oxadiazole class vs. non‑fluorinated or regioisomeric analogs |
| Conditions | Recombinant human HDAC4 enzyme assay (Fluor-de-Lys™ substrate), pH 7.4, 37°C, as described in US‑9056843‑B2 |
Why This Matters
The CF₃‑1,3,4‑oxadiazole motif is a validated HDAC4 pharmacophore; selecting a building block that retains this exact motif ensures compatibility with established structure–activity relationships for neurodegenerative disease programs.
- [1] Novartis AG. Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. U.S. Patent 9,056,843 B2, June 16, 2015. View Source
